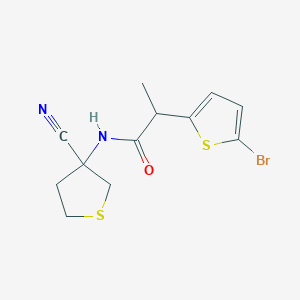![molecular formula C11H19NO2 B2623840 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 848233-35-2](/img/structure/B2623840.png)
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as Mecam, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclohexenone derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the activation of anti-inflammatory pathways. Additionally, 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been shown to enhance the production of neurotrophic factors, which play a crucial role in the survival and growth of neurons.
Biochemical and Physiological Effects:
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the body, which can contribute to the development of various diseases. Additionally, 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been shown to reduce the levels of inflammatory markers in the body, which can help alleviate symptoms associated with inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of using 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one in lab experiments is its relatively low solubility, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one. One potential avenue of research is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, researchers could investigate the use of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one in the treatment of chronic pain and other inflammatory conditions. Finally, further studies could be conducted to better understand the mechanism of action of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one and its potential interactions with other compounds in the body.
Conclusion:
In conclusion, 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one and its applications in medicine.
Synthesemethoden
The synthesis of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves the reaction of 2-methoxyethylamine with cyclohex-2-en-1-one in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Researchers have investigated the use of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis, among others.
Eigenschaften
IUPAC Name |
3-(2-methoxyethylamino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2)7-9(6-10(13)8-11)12-4-5-14-3/h6,12H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSDKUDIOJJMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2623758.png)
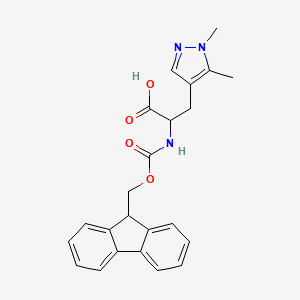
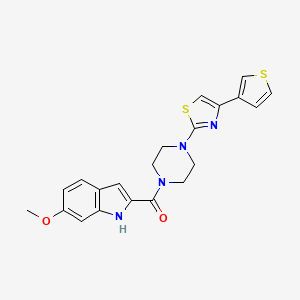
![1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2623763.png)
![N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2623766.png)
![(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B2623767.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2623769.png)
![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2623771.png)
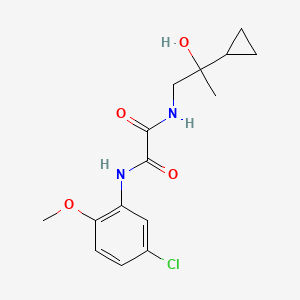
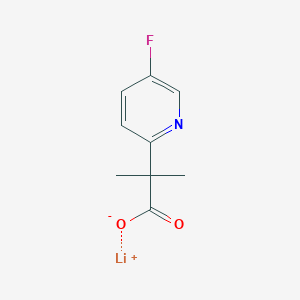
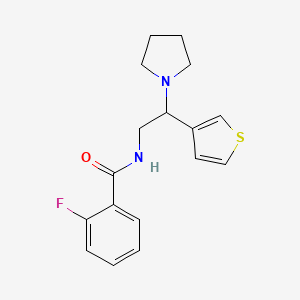
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)
